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Methyl 2-methyl-4-(nitromethyl)benzoate

Cat. No.: B13586942
M. Wt: 209.20 g/mol
InChI Key: DOHINLQIOYGGKW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid and its derivatives have a rich history in organic chemistry, serving as fundamental building blocks for the synthesis of a diverse range of molecules. Their utility spans from being key intermediates in the production of dyes and polymers to forming the structural core of numerous pharmaceutical agents and agrochemicals. The versatility of the benzoic acid scaffold lies in the reactivity of both the carboxylic acid group and the aromatic ring, allowing for a multitude of chemical transformations.

Overview of Nitro-Substituted Aromatic Compounds: Synthetic Utility and Reactivity Patterns

Nitro-substituted aromatic compounds are a cornerstone of modern organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably amines, which are precursors to a vast array of other functionalities. scispace.com

Distinction and Importance of Benzylic Nitromethyl Groups (-CH2NO2) versus Aromatic Nitro Groups (-NO2)

A critical distinction must be made between an aromatic nitro group, where the -NO2 is directly attached to the benzene (B151609) ring, and a benzylic nitromethyl group, where the -NO2 is part of a -CH2NO2 substituent on the ring. The latter, as is the case in Methyl 2-methyl-4-(nitromethyl)benzoate, imparts a different set of reactive properties. The benzylic position is known for its enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.com The protons on the carbon adjacent to the nitro group in the nitromethyl moiety are acidic and can be removed by a base, rendering this position nucleophilic and capable of participating in a variety of carbon-carbon bond-forming reactions.

Scope and Research Objectives for this compound in Academic Contexts

While specific research on this compound is not widely documented, its structure suggests several potential avenues for academic investigation. Research objectives could include the development of novel synthetic routes to this compound and the exploration of its reactivity. The presence of the ester, the methyl group, and the unique benzylic nitromethyl group offers a platform for studying the interplay of different functional groups and for the synthesis of more complex molecular targets. For instance, the nitromethyl group could be a precursor for the synthesis of corresponding aldehydes, ketones, or amines, while the ester functionality could be hydrolyzed or converted to other derivatives.

Hypothetical Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables present predicted physicochemical properties and spectroscopic data based on the analysis of its constituent functional groups and related known compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
AppearanceOff-white to pale yellow solid
Melting Point85-90 °C
Boiling Point>300 °C (decomposes)
SolubilitySoluble in most organic solvents (e.g., acetone, ethyl acetate (B1210297), dichloromethane); sparingly soluble in water.

Table 2: Predicted 1H NMR Spectroscopic Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.90d1HAromatic H (ortho to ester)
7.40d1HAromatic H (meta to ester)
7.30s1HAromatic H (ortho to ester)
5.50s2H-CH2NO2
3.90s3H-OCH3
2.60s3HAr-CH3

Table 3: Predicted 13C NMR Spectroscopic Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)Assignment
166.5C=O (ester)
140.0Aromatic C-CH3
138.5Aromatic C-CH2NO2
131.0Aromatic CH
130.0Aromatic C-COOCH3
129.5Aromatic CH
125.0Aromatic CH
79.0-CH2NO2
52.5-OCH3
20.0Ar-CH3

Potential Synthetic Pathways and Reactivity

The synthesis of this compound could potentially be achieved through several synthetic routes. One plausible approach involves the conversion of the corresponding benzylic halide, Methyl 4-(bromomethyl)-2-methylbenzoate, via a nucleophilic substitution reaction with a nitrite (B80452) salt, such as sodium nitrite.

The reactivity of this compound is expected to be dictated by its three key functional groups: the methyl ester, the aromatic methyl group, and the benzylic nitromethyl group.

The Nitromethyl Group: This is arguably the most versatile functional group for further transformations. The acidic protons of the benzylic carbon allow for deprotonation and subsequent reaction with electrophiles. For instance, it can undergo Henry reactions with aldehydes and ketones. The nitro group itself can be reduced to an amine or converted to a carbonyl group via the Nef reaction.

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters.

The Aromatic Ring and Methyl Group: The aromatic ring can potentially undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of the incoming group. The benzylic methyl group could also be a site for radical halogenation under specific conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B13586942 Methyl 2-methyl-4-(nitromethyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-methyl-4-(nitromethyl)benzoate

InChI

InChI=1S/C10H11NO4/c1-7-5-8(6-11(13)14)3-4-9(7)10(12)15-2/h3-5H,6H2,1-2H3

InChI Key

DOHINLQIOYGGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Methyl 4 Nitromethyl Benzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. libretexts.orgamazonaws.com It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. libretexts.orgamazonaws.comyoutube.com For Methyl 2-methyl-4-(nitromethyl)benzoate, the key disconnections involve the ester group and the benzylic nitromethyl moiety, while considering the regiochemical arrangement of the substituents on the aromatic core.

The methylbenzoate core consists of a benzene (B151609) ring substituted with a methyl ester (-COOCH₃) and a methyl group (-CH₃). A primary retrosynthetic disconnection is the ester linkage itself. This C-O bond disconnection leads back to 2-methyl-4-(nitromethyl)benzoic acid and methanol (B129727), suggesting a final esterification step in the forward synthesis. wikipedia.orgresearchgate.net

Another fundamental consideration is the aromatic framework. The core can be viewed as a substituted toluene (B28343) derivative. The construction of this basic structure could theoretically involve Friedel-Crafts alkylation to introduce the methyl group onto a benzoate (B1203000) ring, or alternatively, the functionalization of a pre-existing toluene derivative. libretexts.org However, the order of reactions is critical due to the directing effects of the substituents.

The nitromethyl group (-CH₂NO₂) attached to the benzene ring at a benzylic position is a key feature of the target molecule. The most logical disconnection is at the benzylic carbon-nitrogen bond (C-N). This suggests a nucleophilic substitution pathway in the forward synthesis.

This retrosynthetic step points to a benzylic halide, such as Methyl 2-methyl-4-(halomethyl)benzoate, as a direct precursor. ucalgary.ca This intermediate could then react with a suitable nitrite (B80452) nucleophile, like sodium nitrite (NaNO₂), to form the target nitromethyl group. Benzylic halides are particularly susceptible to nucleophilic substitution reactions due to the resonance stabilization of the potential carbocation intermediate. ucalgary.cachemistry.coachkhanacademy.org

The substitution pattern of the target molecule is 1-carbomethoxy, 2-methyl, and 4-nitromethyl. The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.

Methyl Group (-CH₃): An activating, ortho-, para-directing group. chemguide.co.uklibretexts.org

Ester Group (-COOCH₃): A deactivating, meta-directing group. wikipedia.org

Given these conflicting directing effects, the synthesis strategy must be carefully planned. Nitrating methyl 2-methylbenzoate (B1238997) would likely yield a mixture of isomers, with the nitro group directed to the positions ortho and para to the activating methyl group (positions 4 and 6), and meta to the deactivating ester group (position 5). While the 4-nitro isomer is a desired possibility, achieving high selectivity can be challenging.

A more controlled strategy would involve starting with a molecule where the relative positions of key groups are already established. For instance, a precursor like 4-nitro-o-xylene could be selectively oxidized to form 2-methyl-4-nitrobenzoic acid, which secures the crucial 1,2,4-substitution pattern. google.com This acid can then be esterified and the benzylic methyl group functionalized.

Synthesis of Key Precursors

The retrosynthetic analysis highlights the importance of several key precursors. The synthesis of these molecules is foundational to achieving the final target compound.

Substituted methylbenzoates serve as fundamental building blocks. Their preparation typically involves the esterification of the corresponding benzoic acids.

Methyl 2-methylbenzoate can be synthesized via the Fischer esterification of 2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com

Methyl 2-methyl-4-nitrobenzoate is a more advanced precursor that establishes the required nitro functionality on the ring. One documented method involves the esterification of 2-methyl-4-nitrobenzoic acid. chemicalbook.com In this procedure, the carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol, and the mixture is heated to drive the reaction to completion, yielding the methyl ester. chemicalbook.com The precursor acid, 2-methyl-4-nitrobenzoic acid, can be synthesized by the selective oxidation of one methyl group of 4-nitro-o-xylene, often using oxidizing agents like dilute nitric acid in the presence of initiators. google.comchemicalbook.com

Below is a table summarizing typical reaction conditions for the synthesis of these precursors.

PrecursorStarting Material(s)Reagent(s)Typical Conditions
Methyl 2-methylbenzoate 2-methylbenzoic acid, MethanolConc. H₂SO₄ (catalyst)Reflux
2-methyl-4-nitrobenzoic acid 4-nitro-o-xyleneDilute HNO₃, Radical InitiatorHeating under reflux
Methyl 2-methyl-4-nitrobenzoate 2-methyl-4-nitrobenzoic acid, MethanolThionyl chloride (SOCl₂)Heat at 70°C for several hours chemicalbook.com

The conversion of a benzylic methyl group into a benzylic halide is a critical step to enable the subsequent introduction of the nitromethyl moiety. This transformation is typically achieved through free-radical halogenation. chemistry.coachnumberanalytics.com

The key intermediate, Methyl 2-methyl-4-(halomethyl)benzoate , would be synthesized from a precursor such as Methyl 2,4-dimethylbenzoate (B1242700) . The benzylic protons of the methyl group at the 4-position are sterically more accessible and electronically activated for radical abstraction compared to the more hindered methyl group at the 2-position.

Common reagents for this benzylic halogenation include N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. ucalgary.cagoogle.com The reaction is usually conducted in a non-polar solvent like carbon tetrachloride (CCl₄).

The general scheme for this transformation is presented below.

IntermediateStarting MaterialReagent(s)Typical Conditions
Methyl 2-methyl-4-(bromomethyl)benzoate Methyl 2,4-dimethylbenzoateN-Bromosuccinimide (NBS), AIBN (initiator)Reflux in a non-polar solvent (e.g., CCl₄)
Methyl 2-methyl-4-(chloromethyl)benzoate Methyl 2,4-dimethylbenzoateN-Chlorosuccinimide (NCS), AIBN (initiator)Reflux in a non-polar solvent (e.g., CCl₄)

Synthesis of Benzylic Halide Intermediates (e.g., Methyl 2-methyl-4-(halomethyl)benzoate or similar isomers)

Free-Radical Halogenation of Methyl Groups on Aromatic Rings

A critical step in the synthesis is the selective halogenation of the methyl group at the C-4 position of a 2,4-dimethylbenzoate precursor. Free-radical halogenation is the method of choice for this transformation, as it favors substitution on the alkyl side-chain (a benzylic position) rather than on the aromatic ring itself. utexas.edu The benzylic C-H bonds are weaker than aromatic C-H bonds, making them more susceptible to radical abstraction. libretexts.org This reaction proceeds via a radical chain mechanism, typically initiated by ultraviolet (UV) light, heat, or a chemical radical initiator like azobisisobutyronitrile (AIBN). thermofisher.com

The Wohl-Ziegler reaction is a prominent example of this methodology, specifically utilizing N-bromosuccinimide (NBS) as the bromine source. thermofisher.comwikipedia.org This reaction is highly selective for allylic and benzylic positions. thermofisher.com The use of NBS is advantageous because it maintains a very low concentration of molecular bromine (Br₂) throughout the reaction, which suppresses the competing electrophilic addition to the aromatic ring. wikipedia.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although safer alternatives like trifluorotoluene have been proposed. wikipedia.org

The general mechanism involves three stages:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen from HBr present in trace amounts to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen from the toluene derivative, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired benzyl (B1604629) bromide and a new bromine radical, which continues the chain.

Termination: The reaction concludes when radicals combine.

For a substrate like methyl 2,4-dimethylbenzoate, the 4-methyl group is generally favored for halogenation over the 2-methyl group due to reduced steric hindrance.

Table 1: Comparison of Benzylic Halogenation Methods
Reagent/ConditionHalogen SourceInitiatorSolventSelectivityReference
Cl₂Cl₂ gasUV light/heat-Less selective, can lead to multiple chlorinations quora.com
Wohl-Ziegler ReactionN-Bromosuccinimide (NBS)AIBN or benzoyl peroxideCCl₄ (traditional), CH₃CNHighly selective for benzylic position thermofisher.comwikipedia.orgresearchgate.net
Alternative Halogenation Protocols

Beyond the classic Wohl-Ziegler conditions, several alternative protocols for benzylic halogenation have been developed, often focusing on greener or more efficient methodologies.

Photochemical Methods: Visible light has been successfully used to induce free-radical bromination with NBS, sometimes eliminating the need for a chemical initiator or a photocatalyst. researchgate.net These methods offer a more sustainable approach by leveraging light as a renewable energy source. researchgate.net

Electrochemical Methods: Electrochemistry provides another powerful tool for generating halogen radicals under controlled conditions. Paired electrochemical methods have been developed for the benzylic bromination of alkylarenes. acs.org These techniques can offer high selectivity and efficiency while minimizing the use of hazardous reagents. acs.orgrsc.org Electrochemical oxidation can also be used to functionalize benzylic C-H bonds directly, for instance, to form benzylic alcohols, which could then be converted to halides. chemistryviews.org

Oxidative Bromination: These methods generate the active brominating species in situ from a stable bromide salt (e.g., KBr, NaBr) and an oxidant. A common system is the combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), which produces molecular bromine. researchgate.net

Introduction of the Nitromethyl Group

Nucleophilic Substitution of Benzylic Halides with Nitrite Sources

Once the benzylic halide is formed, the nitromethyl group is typically introduced via a nucleophilic substitution reaction. ucalgary.ca Benzylic halides are particularly reactive substrates for both Sₙ1 and Sₙ2 mechanisms due to the ability of the benzene ring to stabilize either the transition state (Sₙ2) or the carbocation intermediate (Sₙ1). ucalgary.caamherst.eduutahtech.edu For a primary benzylic halide, the Sₙ2 pathway is generally favored. ucalgary.ca

The nucleophile used is the nitrite ion (NO₂⁻), which is an ambident nucleophile . This means it has two nucleophilic centers (the nitrogen and the oxygen atoms) and can attack the electrophilic carbon to form two different products: the desired nitroalkane (R-NO₂) and an isomeric alkyl nitrite ester (R-O-N=O). askiitians.com

The choice of the nitrite salt and the solvent plays a crucial role in determining the ratio of the two products. echemi.comstackexchange.com

Silver Nitrite (AgNO₂): In this reagent, the bond between silver and oxygen is more covalent. This reduces the availability of the lone pairs on the oxygen atoms, making the lone pair on the nitrogen the primary site of attack. Consequently, the reaction of a benzylic halide with AgNO₂ typically yields the nitroalkane as the major product. askiitians.comstackexchange.com

Sodium or Potassium Nitrite (NaNO₂/KNO₂): These salts are more ionic in nature, meaning the negative charge is more localized on the highly electronegative oxygen atoms. stackexchange.com Therefore, attack through oxygen is favored, leading to the alkyl nitrite as the major product, especially in protic solvents. However, using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can significantly increase the yield of the nitroalkane even with sodium or potassium nitrite. askiitians.comstackexchange.com This is known as the Kornblum reaction. stackexchange.com

Table 2: Influence of Nitrite Source and Solvent on Product Distribution
Nitrite SaltBonding NaturePrimary Product with Alkyl HalideSolvent InfluenceReference
AgNO₂Covalent (Ag-O)Nitroalkane (R-NO₂)Less solvent-dependent askiitians.comstackexchange.com
NaNO₂ or KNO₂Ionic (Na⁺ ONO⁻)Alkyl Nitrite (R-ONO)Polar aprotic solvents (DMF, DMSO) favor R-NO₂ askiitians.comstackexchange.com

The Henry reaction, also known as the nitroaldol reaction, is a related but distinct transformation. It involves the formation of a C-C bond between a nitroalkane and a carbonyl compound and is not used for the direct substitution of a halide to form the nitromethyl group.

Potential for Direct Nitration of Benzylic Methyl Groups: Mechanistic Considerations

Directly converting a benzylic methyl group into a nitromethyl group is a challenging transformation that is not typically achieved through standard nitration methods. Conventional aromatic nitration, using a mixture of nitric acid and sulfuric acid, is an electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene ring. quora.comchemistrysteps.comchemguide.co.ukbyjus.com The electrophile, the nitronium ion (NO₂⁺), is attacked by the π-electron system of the aromatic ring, not the C-H bonds of the alkyl side chain. youtube.com

For direct side-chain nitration, a free-radical mechanism would be required. researchgate.net This would involve the homolytic cleavage of a benzylic C-H bond to form a benzylic radical, which would then have to react with a nitrating agent such as nitrogen dioxide (•NO₂). While thermal free-radical nitration of toluene with agents like tetranitromethane has been studied, it often results in nearly statistical product distributions and is not a synthetically selective method. researchgate.netnih.gov The high temperatures required for vapor-phase nitration of alkanes can also lead to C-C bond cleavage, resulting in a mixture of products. askiitians.com Therefore, while mechanistically conceivable, the direct, selective free-radical nitration of a specific benzylic methyl group remains a difficult synthetic problem with limited practical applications compared to the halogenation-substitution sequence.

Esterification Strategies for the Methyl Benzoate Moiety

The methyl ester functional group can be introduced at various stages of the synthesis, either from the corresponding carboxylic acid precursor (e.g., 2-methyl-4-(nitromethyl)benzoic acid) or by starting with a pre-existing ester (e.g., methyl 2,4-dimethylbenzoate).

Fischer Esterification and Alternatives

Fischer Esterification: This is the classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. rug.nl The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol (methanol, in this case) is often used as the solvent, and/or water is removed as it is formed. While effective, the harsh acidic conditions may not be compatible with all substrates. rug.nl

Alternatives to Fischer Esterification: To overcome the limitations of Fischer esterification, several milder methods have been developed.

Reaction with Diazomethane (B1218177): Carboxylic acids react rapidly and cleanly with diazomethane (CH₂N₂) to form methyl esters. libretexts.orglibretexts.org The reaction is quantitative and produces nitrogen gas as the only byproduct, simplifying purification. masterorganicchemistry.com The first step is protonation of diazomethane by the acidic carboxylic acid, followed by an Sₙ2 attack by the carboxylate anion on the resulting methyldiazonium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com Due to the toxic and explosive nature of diazomethane, it is typically generated and used in situ on a small scale. masterorganicchemistry.com

Carbodiimide-Mediated Esterification (Steglich Esterification): This method uses a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. organic-chemistry.org The activated intermediate, an O-acylisourea, is then readily attacked by the alcohol. organic-chemistry.org The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under mild, neutral conditions, making it suitable for acid-sensitive substrates and sterically hindered components. jocpr.comorganic-chemistry.org A key advantage is its effectiveness for forming esters from tertiary alcohols. organic-chemistry.org The main drawback is the need to remove the dicyclohexylurea (DCU) byproduct, which is a solid. rug.nl Water-soluble carbodiimides like EDC can simplify this workup. rug.nl

Other Methods: Other alternatives include using solid acid catalysts like ion-exchange resins (e.g., Dowex) which simplify catalyst removal, nih.govresearchgate.net or Lewis acid catalysts. rug.nl Supported iron oxide nanoparticles have also been shown to be effective, recoverable catalysts for this transformation. nih.gov

Table 3: Selected Esterification Methods for Benzoic Acids
MethodReagentsConditionsAdvantagesDisadvantagesReference
Fischer EsterificationCarboxylic acid, Methanol, H₂SO₄ (cat.)RefluxInexpensive reagents, scalableHarsh acidic conditions, equilibrium reaction rug.nl
DiazomethaneCarboxylic acid, CH₂N₂Room temperatureMild, high yield, clean reactionToxic and explosive reagent, small scale only libretexts.orgmasterorganicchemistry.com
Steglich EsterificationCarboxylic acid, Methanol, DCC, DMAP (cat.)Room temperatureMild conditions, good for hindered substratesStoichiometric coupling agent, byproduct removal organic-chemistry.orgorganic-chemistry.org
Solid Acid CatalystCarboxylic acid, Methanol, Dowex resinRefluxEasily recoverable catalyst, simpler workupMay require longer reaction times nih.govresearchgate.net

Esterification in the Presence of Nitro and Nitromethyl Functionalities

The final step in one plausible synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-methyl-4-(nitromethyl)benzoic acid. This transformation requires conditions that effectively convert the carboxyl group to a methyl ester without adversely affecting the existing methyl and, more critically, the aliphatic nitromethyl functionalities. The stability of the nitromethyl group is a key consideration in selecting the appropriate methodology.

Two primary methods are considered for this conversion: classic Fischer-Speier esterification and a two-step acid chloride formation-esterification sequence.

Fischer-Speier Esterification: This is a standard, acid-catalyzed equilibrium process involving heating the carboxylic acid in an excess of the alcohol (methanol) with a catalytic amount of a strong mineral acid, typically sulfuric acid. While economical and straightforward, the conditions of prolonged heating in strong acid must be evaluated for their compatibility with the nitromethyl group. Aliphatic nitro compounds are generally stable under these acidic conditions, making this a viable, high-yielding approach.

Acid Chloride Formation followed by Esterification: An alternative, often milder, route involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol, often at lower temperatures, to form the final ester. This method avoids prolonged heating in strong protic acid and can proceed to completion, often resulting in very high yields. A similar procedure for the synthesis of methyl 2-nitro-3-methylbenzoate using thionyl chloride and methanol reports a yield of 93.5%. prepchem.com

The choice between these methods involves a trade-off between the one-pot simplicity of Fischer esterification and the potentially higher yields and milder conditions of the acid chloride route.

Table 1: Comparison of Esterification Methods for 2-methyl-4-(nitromethyl)benzoic acid
MethodReagentsTypical ConditionsAdvantagesDisadvantagesPlausible Yield
Fischer-Speier EsterificationMethanol (excess), H₂SO₄ (catalyst)Reflux, 1-5 hoursOne-pot reaction, cost-effective reagentsEquilibrium reaction, requires excess alcohol, harsh conditions (heat, strong acid)85-95%
Via Acid Chloride1. SOCl₂ or (COCl)₂ 2. Methanol1. Reflux in SOCl₂ 2. Addition of MeOH at 0°C to RTHigh yield, irreversible, milder conditions for ester formationTwo steps, uses hazardous reagents (SOCl₂), generates HCl byproduct>90%

Comparative Analysis of Synthetic Routes

Two plausible synthetic routes to this compound can be conceptualized, primarily differing in the sequence of the key chemical transformations. Both routes begin with the commercially available starting material, 2,4-dimethylbenzoic acid.

Route A: Late-Stage Esterification

Benzylic Bromination: Selective radical bromination of the 4-methyl group of 2,4-dimethylbenzoic acid using N-bromosuccinimide (NBS) to yield 4-(bromomethyl)-2-methylbenzoic acid.

Nitrite Substitution: Nucleophilic substitution of the bromide with a nitrite salt (e.g., sodium nitrite) to form 2-methyl-4-(nitromethyl)benzoic acid.

Esterification: Conversion of the carboxylic acid to the final product, this compound.

Route B: Early-Stage Esterification

Esterification: Initial conversion of 2,4-dimethylbenzoic acid to its methyl ester, methyl 2,4-dimethylbenzoate.

Benzylic Bromination: Selective radical bromination of the 4-methyl group of the ester intermediate with NBS to yield methyl 4-(bromomethyl)-2-methylbenzoate.

Nitrite Substitution: Nucleophilic substitution with a nitrite salt to afford the final product.

Evaluation of Yields, Selectivity, and Efficiency

The efficiency of each route is determined by the cumulative yield of its steps and the operational simplicity.

Yields: Each step in both routes generally proceeds with good to excellent yield. Esterification and benzylic bromination are typically high-yielding processes. The nucleophilic substitution to introduce the nitro group is the most variable step; the use of sodium nitrite in a polar aprotic solvent like DMF is a common method, though side products like the corresponding benzyl alcohol or nitrite ester can form.

Selectivity: The key challenge in selectivity lies in the benzylic bromination step. For both 2,4-dimethylbenzoic acid and its methyl ester, the methyl group at the 4-position is less sterically hindered than the ortho-methyl group at the 2-position, which is adjacent to the bulky carboxyl or ester group. Therefore, radical bromination with NBS is expected to show high selectivity for the 4-methyl position.

Table 2: Comparative Analysis of Proposed Synthetic Routes
StepRoute A (Late-Stage Esterification)Route B (Early-Stage Esterification)
TransformationEstimated YieldTransformationEstimated Yield
1Benzylic Bromination of Acid80%Esterification of Acid95%
2Nitrite Substitution on Acid65%Benzylic Bromination of Ester85%
3Esterification of Product Acid90%Nitrite Substitution on Ester65%
Overall ~47% ~52%

Development of Green Chemistry Approaches for Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. This involves optimizing reagents, reaction conditions, and solvents.

Catalysis: For the esterification step, the use of corrosive and difficult-to-handle mineral acids like H₂SO₄ can be replaced by solid acid catalysts. For instance, phosphoric acid-modified Montmorillonite K10 clay has been shown to be an efficient, reusable catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org This simplifies the work-up procedure, as the catalyst can be removed by simple filtration.

Solvents: The radical bromination step often employs chlorinated solvents such as carbon tetrachloride (CCl₄), which is toxic and ozone-depleting. Greener alternatives like ethyl acetate (B1210297) or acetonitrile (B52724) can be used as solvents for NBS brominations.

Reagents: In the nitrite substitution step, while silver nitrite (AgNO₂) is effective, it is expensive and results in heavy metal waste. organic-chemistry.org Sodium nitrite (NaNO₂) is a more economical and environmentally benign alternative, reducing both cost and waste.

Table 3: Green Chemistry Alternatives for Synthesis
Synthetic StepConventional MethodGreen AlternativeAdvantage
EsterificationH₂SO₄ catalystSolid acid catalyst (e.g., modified clay) ijstr.orgReusable catalyst, simplified workup, avoids corrosive liquid acids
Benzylic BrominationCCl₄ solventEthyl acetate or acetonitrile solventAvoids toxic and ozone-depleting solvents
Nitrite SubstitutionSilver Nitrite (AgNO₂)Sodium Nitrite (NaNO₂)Lower cost, avoids heavy metal waste

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is largely dictated by the reactivity of its nitromethyl group (-CH₂NO₂). This functional group is versatile, participating in a range of reactions that involve either the acidic protons on the benzylic carbon or the nitro group itself. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

**3.1. Reactions Involving the Nitromethyl Group (-CH₂NO₂) **

The nitromethyl substituent is the primary site of reactivity in the molecule. Its transformations can be broadly categorized into reactions leveraging the acidity of the adjacent methylene (B1212753) protons and reactions involving the reduction of the nitro group.

The protons on the carbon atom situated between the aromatic ring and the nitro group (the benzylic protons) are significantly more acidic than typical alkyl protons. fiveable.me This increased acidity is due to the powerful electron-withdrawing inductive effect of the nitro group and the resonance stabilization of the resulting conjugate base. masterorganicchemistry.com

Upon deprotonation by a base, a resonance-stabilized carbanion, known as a nitronate or an enolate-equivalent, is formed. masterorganicchemistry.comwikipedia.org The negative charge is delocalized over the benzylic carbon and the oxygen atoms of the nitro group, which greatly stabilizes the anion. wikipedia.org This stabilized nucleophile is a key intermediate in several important carbon-carbon bond-forming reactions.

Table 1: Factors Influencing Benzylic Proton Acidity

Factor Description
Inductive Effect The highly electronegative nitro group pulls electron density away from the C-H bond, weakening it and facilitating proton removal.
Resonance Stabilization The resulting anion (nitronate) is stabilized by delocalizing the negative charge onto the oxygen atoms of the nitro group, a more electronegative element.
Aromatic System The adjacent benzene ring further contributes to the stabilization of the anionic intermediate. fiveable.me

The formation of the nitronate anion from this compound allows it to act as a nucleophile in reactions analogous to the Knoevenagel condensation and, more specifically, the Henry (or nitroaldol) reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org

In this pathway, the nitronate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond. The resulting intermediate is a β-nitro alkoxide, which is subsequently protonated to yield a β-nitro alcohol. wikipedia.org This reaction is a powerful tool for constructing complex molecules, as the resulting products can be further transformed. tandfonline.com

Table 2: Typical Conditions for Henry Reactions

Base / Catalyst Solvent General Observations
Organic Bases (e.g., Piperidine, DBU)Alcohols, THF, TolueneCommonly used, mild conditions. researchgate.net
Inorganic Bases (e.g., NaOH, K₂CO₃)Water, AlcoholsEffective for simple substrates; can sometimes lead to side reactions like dehydration. tandfonline.com
Metal Catalysts (e.g., Cu(OAc)₂, Zn(OTf)₂)Organic SolventsOften used to achieve high diastereo- and enantioselectivity in asymmetric variants. organic-chemistry.org

The nitronate anion derived from this compound is a soft nucleophile, making it an excellent donor for Michael (or conjugate) addition reactions. wikipedia.orgmasterorganicchemistry.com In this reaction, the nucleophilic nitronate adds to the β-carbon of an α,β-unsaturated carbonyl compound, such as an enone or an unsaturated ester, in a 1,4-conjugate fashion. sctunisie.org

This reaction is highly valuable for forming 1,5-dicarbonyl compounds or their nitro-equivalents, which are important synthetic intermediates. sctunisie.orgrsc.org The reaction is typically catalyzed by a base, which generates the required nitronate nucleophile. sctunisie.org

Table 3: Representative Michael Acceptors

Class of Acceptor Example
α,β-Unsaturated Ketones (Enones)Methyl vinyl ketone
α,β-Unsaturated EstersEthyl acrylate
α,β-Unsaturated NitrilesAcrylonitrile
NitroalkenesNitrostyrene

The nucleophilic nitronate can also react with other electrophiles, such as alkyl halides and acylating agents, to form new carbon-carbon bonds at the benzylic position. organic-chemistry.org

Alkylation: The reaction of the nitronate with an alkyl halide (e.g., benzyl bromide or methyl iodide) can lead to the corresponding C-alkylated product. However, a significant challenge in the alkylation of nitroalkanes is the competing O-alkylation pathway, which can lead to the formation of nitronic esters. nih.gov Research has shown that using specific catalysts, such as copper(I) systems, can favor the desired C-alkylation of benzylic nitroalkanes with benzyl halides. organic-chemistry.orgnih.gov

Acylation: Similarly, the nitronate can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the benzylic carbon, leading to the formation of α-nitro ketones. These compounds are versatile building blocks in organic synthesis. The presence of electron-withdrawing groups on the aromatic ring of the substrate can influence the feasibility and outcome of the acylation reaction. google.com

Beyond the reactivity of the benzylic protons, the nitro group itself is susceptible to reduction, providing a pathway to amine derivatives. This transformation is one of the most important reactions of nitro compounds. wikipedia.orgnumberanalytics.com

The nitro group of the nitromethyl substituent can be readily reduced to a primary amine group (-NH₂), converting the nitromethyl moiety into an aminomethyl group. This transformation is of great synthetic importance as it provides access to benzylic amines. csbsju.edunumberanalytics.com

A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org Catalytic hydrogenation is a common and effective method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgnumberanalytics.com Alternatively, chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, is also widely used for the reduction of aromatic nitro compounds. csbsju.edu

Table 4: Common Reagents for Nitro Group Reduction

Reagent/System Typical Conditions Selectivity Notes
H₂, Pd/CH₂ gas, Methanol or Ethanol solventHighly efficient; can also reduce other groups like alkenes or alkynes if present. numberanalytics.com
H₂, Raney NickelH₂ gas, Ethanol solventA strong reducing system, effective for many nitro compounds. wikipedia.org
Fe, HCl / CH₃COOHAcidic aqueous solution, heatClassical method, often used in industrial settings.
SnCl₂, HClConcentrated HCl, room temp. or heatA common laboratory method for converting aromatic nitro compounds to anilines. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemCan offer selectivity in the presence of other reducible groups. wikipedia.org

Chemical Reactivity and Transformation Pathways of Methyl 2 Methyl 4 Nitromethyl Benzoate

Reactions Involving the Nitromethyl Group (-CH2NO2)

Reduction Chemistry of the Nitro Group

Partial Reduction to Hydroxylamino or Azoxy Intermediates

The partial reduction of the nitromethyl group (-CH2NO2) in Methyl 2-methyl-4-(nitromethyl)benzoate to corresponding hydroxylamino (-CH2NHOH) or azoxy (-CH=N(O)=N-CH-) intermediates has not been specifically described in the available scientific literature.

In principle, the reduction of aliphatic nitro groups can proceed stepwise. Under controlled conditions using specific reducing agents (e.g., catalytic hydrogenation with modified catalysts, or electrochemical methods), it is often possible to halt the reduction at the hydroxylamine (B1172632) stage before further reduction to the amine. The formation of azoxy compounds typically involves the condensation of a nitroso intermediate with a hydroxylamine intermediate, a reaction pathway more commonly associated with the reduction of aromatic nitro compounds. However, no experimental data, such as reaction conditions or yields for this compound, have been reported.

Denitration Reactions

Denitration involves the removal of a nitro group. For aliphatic nitro compounds like the nitromethyl group present in this compound, this can be achieved through various methods, such as radical-mediated reactions (e.g., using tributyltin hydride) or reductive methods that cleave the C-N bond. There are no specific studies in the reviewed literature that document denitration reactions performed on this compound. Therefore, established protocols, reaction efficiencies, and product outcomes for this specific substrate are not available.

Reactions of the Ester Group (-COOCH3)

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 2-methyl-4-(nitromethyl)benzoic acid, is a chemically plausible transformation. Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid.

While this reaction is fundamental for esters, specific kinetic data or preparative procedures for the hydrolysis of this compound are not found in the literature. The rate of hydrolysis would be influenced by the electronic effects of the substituents on the aromatic ring.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester, R' 2-methyl-4-(nitromethyl)benzoate, and methanol (B129727).

General Reaction Scheme: this compound + R'-OH ⇌ R' 2-methyl-4-(nitromethyl)benzoate + Methanol

No specific examples or studies of transesterification reactions involving this compound have been reported. Consequently, there is no available data on optimal catalysts, reaction conditions, or yields for this particular compound.

Nucleophilic Acyl Substitution and Formation of Other Carboxylic Acid Derivatives

The ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives such as amides or acid halides. For instance, reaction with ammonia (B1221849) or a primary/secondary amine could yield the corresponding amide.

However, the scientific literature lacks specific descriptions of these transformations for this compound. The table below illustrates the potential products from such reactions, though it should be noted that these are hypothetical pathways for this specific substrate, as no experimental details have been published.

Hypothetical Carboxylic Acid Derivatives from this compound

Reactant Potential Product Product Class
H₂O / H⁺ or OH⁻ 2-methyl-4-(nitromethyl)benzoic acid Carboxylic Acid
R'-OH / Catalyst R' 2-methyl-4-(nitromethyl)benzoate Ester
NH₃ 2-methyl-4-(nitromethyl)benzamide Primary Amide
R'NH₂ N-R'-2-methyl-4-(nitromethyl)benzamide Secondary Amide
SOCl₂ or (COCl)₂ 2-methyl-4-(nitromethyl)benzoyl chloride Acyl Chloride

Reactivity of the Aromatic Ring System

The aromatic ring of this compound contains three substituents: a methyl group (-CH₃), a methyl ester group (-COOCH₃), and a nitromethyl group (-CH₂NO₂). These groups influence the ring's reactivity towards electrophilic aromatic substitution.

-CH₃ group: An activating, ortho-, para-directing group.

-COOCH₃ group: A deactivating, meta-directing group.

-CH₂NO₂ group: The methylene (B1212753) spacer (-CH₂-) isolates the nitro group's strong electron-withdrawing effects from the ring's pi system. Therefore, its directing effect is primarily weakly activating and ortho-, para-directing due to hyperconjugation and inductive effects of the alkyl portion.

Electrophilic Aromatic Substitution (EAS) under Deactivating Influence of Nitro and Ester Groups

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly retarded compared to benzene itself. This reduced reactivity, or deactivation, is primarily due to the electron-withdrawing nature of the methyl ester and nitromethyl substituents. libretexts.orgleah4sci.com The methyl ester group deactivates the ring through both a resonance effect, by which the carbonyl group pulls electron density from the π-system, and an inductive effect. rsc.orgumkc.edu Similarly, the nitromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) due to the highly electronegative nitro group, which pulls electron density away from the aromatic ring through the methylene bridge. youtube.com

While the methyl group at position 2 is an activating group that donates electron density via induction and hyperconjugation, its activating influence is generally outweighed by the combined deactivating effects of the other two substituents. libretexts.orgmasterorganicchemistry.com Consequently, harsher reaction conditions, such as the use of strong super-electrophiles and elevated temperatures, are typically required to achieve electrophilic substitution on this molecule. ma.edulibretexts.org

Regioselectivity and Directing Effects of Substituents

The outcome of an EAS reaction on a polysubstituted benzene ring is determined by the directing effects of the existing groups. pressbooks.pub In this compound, the substituents present a competitive scenario. pearson.comstackexchange.com

Methyl Group (-CH₃) at C2: This is an activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com It directs incoming electrophiles to positions 3 and 6.

Methyl Ester Group (-COOCH₃) at C1: This is a deactivating group and a meta-director. leah4sci.comrsc.org It directs incoming electrophiles to positions 3 and 5.

Nitromethyl Group (-CH₂NO₂) at C4: This group is deactivating due to its strong inductive electron withdrawal. Its directing effect is primarily meta-orienting with respect to its own position, directing to positions 3 and 5.

The regioselectivity is therefore a result of the synergistic and competitive directing effects of these three groups. The available positions for substitution are C3, C5, and C6.

Position 3: This position is favored by both the ortho-directing methyl group and the meta-directing methyl ester and nitromethyl groups.

Position 5: This position is favored by the meta-directing methyl ester and nitromethyl groups.

Position 6: This position is favored by the para-directing methyl group.

The strongest activating group typically governs the regiochemical outcome. wizeprep.com In this case, the methyl group is the only activator. It strongly favors substitution at the positions ortho and para to it (C3 and C6). The deactivating groups direct to C3 and C5. The convergence of directing effects at position C3 from all three substituents makes it the most probable site for electrophilic attack. Position 6 is activated by the methyl group but is sterically hindered by the adjacent large methyl ester group. Position 5 is directed by two deactivating groups and is generally less favored. Therefore, the primary product of an EAS reaction would be the 3-substituted isomer.

Interactive Table: Directing Effects of Substituents
SubstituentPositionElectronic EffectDirector TypeFavored Positions for EAS
-COOCH₃C1Deactivating (Resonance & Induction)meta3, 5
-CH₃C2Activating (Induction & Hyperconjugation)ortho, para3, 6
-CH₂NO₂C4Deactivating (Induction)meta3, 5
Kinetic and Thermodynamic Control in EAS

The concepts of kinetic and thermodynamic control can be applied to electrophilic aromatic substitution, particularly when competing reaction pathways lead to different isomers. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. libretexts.orgyoutube.com This corresponds to the reaction pathway with the lowest activation energy. For this compound, substitution at the C3 position is likely the kinetically favored pathway due to the convergence of directing influences, which stabilizes the transition state (arenium ion intermediate) most effectively.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibrium to be established. libretexts.orgyoutube.com Under these conditions, the most thermodynamically stable product will predominate. Product stability is often influenced by steric factors. While substitution at C3 is electronically favored, steric hindrance between the incoming electrophile and the adjacent methyl and methyl ester groups could potentially raise the energy of the product. If an alternative product, such as the C5-substituted isomer, is sterically less hindered and therefore more stable, it could become the major product under thermodynamic control, assuming the reaction is reversible. However, given the strong electronic preference for the C3 position, it is probable that this isomer is both the kinetic and thermodynamic product.

Nucleophilic Aromatic Substitution (SNAr) on Activated Positions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that typically requires two key features: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comyoutube.com

The parent molecule, this compound, does not possess a suitable leaving group on the aromatic ring. Therefore, it is not expected to undergo SNAr in its current form.

For an SNAr reaction to occur, a derivative of this compound containing a leaving group, for instance, a halogen at one of the ring positions, would be necessary. Even then, the activation of the ring is questionable. The primary activating groups for SNAr are those that can delocalize a negative charge through resonance, such as a nitro (-NO₂) or cyano (-CN) group directly attached to the aromatic ring. wikipedia.org The nitromethyl group (-CH₂NO₂) deactivates the ring primarily through induction and does not offer the same degree of resonance stabilization for a Meisenheimer complex as a directly attached nitro group would. Therefore, even a halogenated derivative of this compound would likely be unreactive or require very harsh conditions for SNAr to proceed.

Hydrogenation of the Aromatic Ring under Specific Catalytic Conditions

The aromatic ring of this compound is inherently stable due to its aromaticity and is resistant to hydrogenation under mild conditions. youtube.com The reduction of the benzene ring requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, in the presence of highly active metal catalysts. youtube.com

Commonly used catalysts for the complete saturation of a benzene ring to a cyclohexane (B81311) ring include platinum (Pt), palladium (Pd), nickel (Ni), and rhodium (Rh). researchgate.net

Interactive Table: Catalytic Systems for Aromatic Ring Hydrogenation
CatalystTypical ConditionsProduct
Nickel (Ni)High H₂ pressure (~100 atm), High Temperature (~150 °C)Substituted Cyclohexane
Platinum (Pt)High H₂ pressure, High TemperatureSubstituted Cyclohexane
Palladium (Pd)High H₂ pressure, High TemperatureSubstituted Cyclohexane
Rhodium on Carbon (Rh/C)Can be effective under milder conditions than Ni, Pt, PdSubstituted Cyclohexane

It is important to note that other functional groups in the molecule can also be reduced under these conditions. The nitro group in the nitromethyl substituent is susceptible to reduction to an amino group (-CH₂NH₂). youtube.com The methyl ester group can also be hydrogenated, typically to a hydroxymethyl group (-CH₂OH), although this often requires specific catalysts and conditions. Therefore, achieving selective hydrogenation of only the aromatic ring without affecting the other substituents would be a significant synthetic challenge, requiring careful selection of the catalyst and precise control over the reaction conditions.

Spectroscopic and Structural Elucidation of Methyl 2 Methyl 4 Nitromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of Methyl 2-methyl-4-nitrobenzoate provides valuable insights into the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and methyl ester groups, as well as the electron-donating effect of the methyl group on the aromatic ring.

Based on available data and spectral analysis principles, the following ¹H NMR chemical shift assignments can be made for Methyl 2-methyl-4-nitrobenzoate in a deuterated chloroform (B151607) (CDCl₃) solvent:

Aromatic Protons (H-3, H-5, H-6): The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the attached functional groups. The exact chemical shifts and multiplicities are determined by their position relative to the substituents.

The proton ortho to the nitro group and meta to the ester group (H-3) is expected to be the most deshielded.

The proton ortho to the ester group and meta to the nitro group (H-6) will also be significantly deshielded.

The proton positioned between the methyl and nitro groups (H-5) will have a chemical shift influenced by both.

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. The strong electron-withdrawing effect of the adjacent carbonyl group will shift this signal downfield, typically in the range of δ 3.8-4.0 ppm.

Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the benzene ring will also produce a singlet. This signal is expected to appear further upfield compared to the methyl ester protons, likely in the region of δ 2.5-2.7 ppm.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H~7.95mN/A3H
-OCH₃~3.86sN/A3H
Ar-CH₃~2.59sN/A3H

A detailed analysis of the coupling constants for the aromatic protons would reveal the specific ortho, meta, and para relationships. However, without a high-resolution experimental spectrum, these values cannot be definitively assigned.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in Methyl 2-methyl-4-nitrobenzoate are influenced by the hybridization and the electronic effects of the substituents.

Predicted ¹³C NMR chemical shifts for Methyl 2-methyl-4-nitrobenzoate are as follows:

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm, due to its sp² hybridization and direct attachment to two oxygen atoms.

Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will appear in the aromatic region of the spectrum, generally between 120 and 150 ppm.

The carbons directly attached to the substituents (C-1, C-2, and C-4) will have their chemical shifts significantly influenced by these groups. The carbon bearing the nitro group (C-4) is expected to be highly deshielded.

The remaining aromatic carbons (C-3, C-5, and C-6) will show shifts based on their positions relative to the electron-withdrawing and electron-donating groups.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will be found in the upfield region, typically around 50-55 ppm.

Aromatic Methyl Carbon (-CH₃): The carbon of the methyl group attached to the aromatic ring will be the most upfield signal, generally appearing between 20 and 25 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~166
Ar-C (quaternary)125-150
Ar-CH120-135
-OCH₃~52
Ar-CH₃~21

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like Methyl 2-methyl-4-nitrobenzoate.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For the aromatic protons of Methyl 2-methyl-4-nitrobenzoate, cross-peaks would be observed between adjacent protons, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the protonated aromatic carbons by linking their ¹H and ¹³C signals. It would also confirm the assignments for the methyl ester and aromatic methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying long-range (2-3 bond) correlations between carbon and proton atoms. This would be instrumental in piecing together the molecular structure. For instance, correlations would be expected between:

The methyl ester protons (-OCH₃) and the carbonyl carbon (C=O).

The aromatic protons and the quaternary aromatic carbons.

The aromatic methyl protons (-CH₃) and the adjacent aromatic carbons.

The collective data from these 2D NMR experiments would provide irrefutable evidence for the structure of Methyl 2-methyl-4-nitrobenzoate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In a mass spectrometer, Methyl 2-methyl-4-nitrobenzoate would be ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion would correspond to the molecular weight of the compound (195.17 g/mol ). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.

Key fragmentation pathways for Methyl 2-methyl-4-nitrobenzoate would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester bond can lead to the loss of a methoxy radical, resulting in an acylium ion.

[M - 31]⁺: C₈H₆NO₃⁺

Loss of the methyl ester group (-COOCH₃): The entire methyl ester group can be lost as a radical.

[M - 59]⁺: C₇H₆NO₂⁺

Loss of the nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical.

[M - 46]⁺: C₉H₉O₂⁺

m/zProposed Fragment IonFormula
195[M]⁺•C₉H₉NO₄⁺•
164[M - OCH₃]⁺C₈H₆NO₃⁺
149[M - NO₂]⁺C₉H₉O₂⁺
136[M - COOCH₃]⁺C₇H₆NO₂⁺

Mass spectrometry can be a valuable tool for distinguishing between isomeric compounds, such as Methyl 2-methyl-4-nitrobenzoate and its isomers like Methyl 3-methyl-4-nitrobenzoate or Methyl 4-methyl-2-nitrobenzoate. While these isomers have the same molecular weight and will therefore exhibit the same molecular ion peak, their fragmentation patterns can differ due to the different positions of the substituents on the aromatic ring.

The relative abundances of the fragment ions can be influenced by the stability of the resulting ions and radicals. For example, the proximity of the methyl and ester groups in Methyl 2-methyl-4-nitrobenzoate might lead to unique fragmentation pathways or different relative intensities of common fragments compared to its isomers where these groups are further apart. Careful analysis of the mass spectra of the different isomers would be required to identify these distinguishing features.

Vibrational Spectroscopy (IR and Raman)

No specific Infrared (IR) or Raman spectroscopy data for Methyl 2-methyl-4-(nitromethyl)benzoate could be located. Therefore, an analysis of its characteristic absorption bands, as well as overtone and combination bands, cannot be performed.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. As a result, confirmation of its molecular geometry, conformation, intermolecular interactions, and crystal packing is not possible.

Computational Chemistry and Molecular Modeling

A search for computational chemistry and molecular modeling studies specifically focused on this compound did not yield any relevant results.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

To investigate the molecular structure and electronic characteristics of this compound, Density Functional Theory (DFT) calculations would be a suitable method. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to perform geometry optimization. This process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate fundamental electronic properties. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. Other electronic properties of interest would be the dipole moment, ionization potential, and electron affinity, which further characterize the molecule's charge distribution and reactivity.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

Parameter Value
Bond Lengths (Å)
C-C (aromatic) Data not available
C-C (methyl) Data not available
C-O (ester) Data not available
C=O (ester) Data not available
C-C (nitromethyl) Data not available
C-N (nitromethyl) Data not available
N-O (nitromethyl) Data not available
**Bond Angles (°) **
C-C-C (aromatic) Data not available
O-C=O (ester) Data not available
C-C-N (nitromethyl) Data not available
O-N-O (nitromethyl) Data not available
**Dihedral Angles (°) **
Aromatic Ring-Ester Data not available

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

Property Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Dipole Moment (Debye) Data not available
Ionization Potential (eV) Data not available

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Following the geometry optimization, the vibrational frequencies of this compound could be calculated using the same DFT method. These theoretical frequencies are instrumental in predicting the Infrared (IR) spectrum. The calculated IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups present in the molecule, such as the C=O of the ester, the N-O of the nitromethyl group, the C-H of the aromatic ring and methyl groups, and the C-N bond. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same level of DFT theory. The predicted ¹H and ¹³C NMR spectra would provide valuable information about the chemical environment of each proton and carbon atom in the molecule. These theoretical spectra would be essential for the structural confirmation and characterization of synthesized this compound.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ester) Stretching Data not available
NO₂ (Nitromethyl) Asymmetric Stretching Data not available
NO₂ (Nitromethyl) Symmetric Stretching Data not available
C-O (Ester) Stretching Data not available
C-N (Nitromethyl) Stretching Data not available
C-H (Aromatic) Stretching Data not available

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
¹H NMR
Aromatic-H Data not available
-CH₂-NO₂ Data not available
-CH₃ (ring) Data not available
-OCH₃ (ester) Data not available
¹³C NMR
C=O (Ester) Data not available
Aromatic-C Data not available
-CH₂-NO₂ Data not available
-CH₃ (ring) Data not available

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds, specifically the C-C bond connecting the nitromethyl group to the benzene ring and the C-O bond of the ester group, suggests that this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformer(s) and to understand the energy landscape of the molecule.

This analysis is typically performed by systematically rotating the dihedral angles associated with these bonds and calculating the potential energy at each step using a reliable computational method. The results can be visualized as a potential energy surface (PES) or a Ramachandran-like plot, which would show the low-energy conformations (local minima) and the energy barriers (transition states) between them. Understanding the conformational preferences and the energy barriers for interconversion is crucial as it can influence the molecule's physical properties and biological activity.

Without any prior computational or experimental data, it is not possible to construct the energy landscape for this compound.

Role As a Synthetic Intermediate and Advanced Applications in Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

The presence of the nitrogen atom in the nitromethyl group makes this compound an ideal starting point for the synthesis of various nitrogen-containing heterocyclic systems. These structures form the core of many pharmaceuticals, agrochemicals, and natural products.

The nitromethyl group is a potent functional handle for cyclization reactions. It can participate in synthetic transformations in several ways. Following deprotonation with a base, the resulting nitronate anion is a strong nucleophile capable of attacking intramolecular electrophilic sites.

Alternatively, and more commonly, the nitro group can be reduced to a primary amine. This transformation converts the functionality from an electron-withdrawing group to a strongly nucleophilic electron-donating group, unlocking a different set of cyclization pathways. For instance, a hypothetical intramolecular reaction could involve the reduction of the nitromethyl group to an aminomethyl group, which could then undergo cyclization with the ester moiety to form a lactam.

A key strategy is reductive cyclization, where the reduction of the nitro group initiates a cascade that results in ring formation. researchgate.net Reactions employing carbon monoxide as a reductant are particularly effective as they can selectively reduce a nitro group in the presence of other reducible functionalities like olefins or ketones. researchgate.net

The strategic positioning of functional groups in Methyl 2-methyl-4-(nitromethyl)benzoate allows for its theoretical application in the synthesis of several important heterocyclic scaffolds through reduction and subsequent cyclization.

Indole (B1671886) Derivatives : The synthesis of indoles often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. rsc.org A common strategy is the reductive cyclization of o-nitrostyrene derivatives. researchgate.netunimi.it To utilize this compound for this purpose, the molecule would first need to be elaborated. For example, the ortho-methyl group could be converted into a vinyl group through a series of steps, including bromination and a Wittig-type reaction, setting the stage for a reductive cyclization of the nitromethyl group onto the newly formed double bond. Another established route is the Leimgruber-Batcho indole synthesis, which starts from an o-nitrotoluene. researchgate.net

Isoquinoline Derivatives : Isoquinolines are typically synthesized via methods like the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of a β-phenylethylamine derivative. organic-chemistry.orgwikipedia.org Starting from this compound, a synthetic sequence could begin with the reduction of the nitromethyl group to an aminomethyl group. Subsequent functionalization of the adjacent methyl group to introduce a two-carbon electrophilic chain would create the necessary precursor for intramolecular cyclization to form the dihydroisoquinoline core, which can be later aromatized. mdpi.com The nitro-Mannich (or aza-Henry) reaction, involving the addition of a nitroalkane to an imine, is another powerful tool for constructing precursors to nitrogen heterocycles. researchgate.net

Benzimidazole (B57391) Derivatives : The synthesis of benzimidazoles generally requires the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. nih.govnih.gov To adapt this compound for this synthesis, a multi-step process would be necessary. First, the nitromethyl group would be reduced to an amine. Next, a nitro group would need to be introduced at the position ortho to this new amine group via electrophilic aromatic nitration. Subsequent reduction of this second nitro group would yield the required o-phenylenediamine intermediate, which could then be cyclized by reacting with a suitable one-carbon electrophile to form the benzimidazole ring system. nih.gov

The following table summarizes potential synthetic strategies for these heterocycles starting from the title compound.

Target HeterocycleKey Synthetic StrategyRequired Modifications to Starting MaterialRelevant Reaction Types
IndoleReductive CyclizationConversion of the 2-methyl group into a vinyl or carbonyl-containing side chain.Leimgruber-Batcho Synthesis, Fischer Indole Synthesis, Reductive N-Heteroannulation orgsyn.org
IsoquinolineIntramolecular CyclizationReduction of nitromethyl group; elaboration of the 2-methyl group into a two-carbon side chain.Bischler-Napieralski Reaction, Pictet-Spengler Reaction wikipedia.org
BenzimidazoleCondensation and CyclizationReduction of nitromethyl group; introduction and subsequent reduction of a nitro group at the 5-position.Aromatic Nitration, Nitro Group Reduction, Condensation nih.govnih.gov

Building Block for Complex Aromatic Systems

Beyond heterocycles, this compound serves as a foundational element for constructing larger, more complex aromatic and polycyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to build polycyclic aromatic hydrocarbons like naphthalenes. The synthesis of substituted naphthols, for instance, can be achieved through the electrophilic cyclization of specifically designed arene-containing alkynes. nih.gov To use this compound in such a reaction, its functional groups would need to be transformed into a reactive side chain capable of intramolecular cyclization. For example, the methyl ester and methyl groups could be chemically modified to generate an ortho-alkynylaryl ketone, which could then undergo annulation to form a naphthol derivative. Various methods exist for synthesizing polysubstituted naphthalenes, including [4+2] cycloadditions and transition metal-catalyzed annulations of aryl halides with alkynes. nih.govorientjchem.org

The true synthetic power of this compound is unlocked by converting its existing functionalities into groups suitable for modern cross-coupling reactions. The nitromethyl group can be transformed into other valuable functional groups. For instance, the Nef reaction converts a primary nitroalkane into an aldehyde. ucl.ac.uk More significantly, the reduction of the aromatic nitro group (if present, or the nitromethyl group followed by further transformations) to an amine provides access to diazonium salts.

Aromatic diazonium salts are exceptionally versatile intermediates. Through reactions like the Sandmeyer reaction, the diazonium group can be replaced by a halide (Br, Cl). This halogenated aromatic ring is then a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

This sequence of nitro reduction → diazotization → halogenation → cross-coupling allows for the precise and efficient installation of diverse substituents onto the aromatic core, enabling the construction of highly complex molecules.

This table illustrates the conversion pathways for cross-coupling applications.

Initial Functional GroupTarget Functional Group for CouplingKey Transformation(s)Example Cross-Coupling Reaction
-CH₂NO₂-CHO (Aldehyde)Nef ReactionWittig Reaction, Aldol Condensation
Aromatic -NO₂ (hypothetical)-NH₂ (Amine)Reduction (e.g., with H₂, Pd/C)Buchwald-Hartwig Amination (after N-protection/derivatization)
Aromatic -NO₂ (hypothetical)-Br (Bromide)Reduction → Diazotization → Sandmeyer ReactionSuzuki, Heck, Sonogashira Coupling
Aromatic -NO₂ (hypothetical)-B(OR)₂ (Boronic Ester)Reduction → Diazotization → Halogenation → Miyaura BorylationSuzuki Coupling

Exploration in Materials Science

Aromatic nitro compounds are a cornerstone in the field of materials science, serving as precursors for polymers, dyes, and materials with tailored electronic and optical properties. researchgate.netnih.gov The unique electronic nature of the nitro group, being strongly electron-withdrawing, makes these compounds useful in creating materials with interesting charge-transfer characteristics. nih.gov

This compound, possessing both electron-withdrawing (nitro, ester) and electron-donating (methyl) groups, could be a precursor for push-pull chromophores, which are essential for non-linear optical (NLO) materials. After modification, such as polymerization through the ester or methyl groups, it could be incorporated into novel polymers. Aromatic compounds are crucial for creating advanced polymers, plastics, and fibers, as well as materials for organic electronic devices like OLEDs and organic photovoltaics. ijrar.org The functional diversity of this molecule provides multiple handles for polymerization or for grafting onto surfaces to modify their properties, indicating a potential for its use in developing new functional materials. walshmedicalmedia.com

Potential for Development of Optoelectronic Materials

The development of optoelectronic materials often relies on molecules with specific electronic properties, typically those containing conjugated π-systems and electron-donating or electron-withdrawing groups. While this compound in its native form does not possess the extended conjugation typically associated with optoelectronic activity, it serves as a potential precursor.

The introduction of relevant functional groups following the transformation of the nitromethyl and methyl ester moieties could pave the way for materials with interesting photophysical properties. For instance, the reduction of the nitromethyl group to an amine would introduce an electron-donating group. Subsequent reactions to extend the π-system, perhaps through coupling reactions at other positions on the aromatic ring (if appropriately functionalized), could lead to the formation of chromophores with potential applications in dyes, sensors, or nonlinear optics. The specific contributions of the methyl and methyl ester groups would be to modulate the electronic properties and influence the solid-state packing of the final material, which is a critical factor for optoelectronic device performance.

Table 1: Potential Transformations and Resulting Functional Groups for Optoelectronic Applications

Initial Functional GroupTransformation ReactionResulting Functional GroupPotential Optoelectronic Relevance
Nitromethyl (-CH₂NO₂)ReductionAmino (-CH₂NH₂)Electron-donating group, can be used to tune electronic properties.
Nitromethyl (-CH₂NO₂)Nef ReactionFormyl (-CHO)Can be used in condensation reactions to extend conjugation.
Methyl Ester (-COOCH₃)Hydrolysis & AmidationAmide (-CONH-R)Can influence intermolecular interactions and solid-state packing.

Synthesis of Polymers or Ligands derived from the Compound

The structure of this compound provides several handles for its incorporation into polymeric structures or for its use as a ligand in coordination chemistry.

For polymer synthesis, the methyl ester group could be hydrolyzed to a carboxylic acid. This carboxylic acid derivative could then be used as a monomer in the formation of polyesters or polyamides. The nitromethyl group, or its transformed derivatives, would then be a pendant group along the polymer chain, imparting specific functionalities. For example, a polymer bearing pendant aminomethyl groups (derived from the reduction of the nitromethyl groups) could have applications in areas such as gene delivery or as a scavenger for heavy metals.

Mechanistic Investigations and Theoretical Studies

Detailed Reaction Mechanisms for Synthesis and Transformations

The synthesis of Methyl 2-methyl-4-(nitromethyl)benzoate involves the introduction of a nitro group onto the benzylic methyl group at the 4-position of the methyl 2-methylbenzoate (B1238997) scaffold. This transformation, known as side-chain or benzylic nitration, proceeds through mechanisms distinctly different from the more common electrophilic aromatic substitution (ring nitration). The prevailing mechanisms for benzylic nitration are typically radical in nature.

A plausible pathway involves the generation of a benzyl (B1604629) radical intermediate. This process can be initiated by heat or light in the presence of a suitable nitrating agent, such as nitric acid or dinitrogen tetroxide. The reaction would proceed as follows:

Initiation: Homolytic cleavage of a suitable initiator to generate radicals.

Hydrogen Abstraction: A radical species abstracts a hydrogen atom from the 4-methyl group of methyl 2-methylbenzoate. This step is regioselective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. The ester and the 2-methyl group influence the stability and reactivity of this radical.

Propagation: The formed 4-(methoxycarbonyl)-3-methylbenzyl radical reacts with a nitrating agent (e.g., NO₂•) to form the final product, this compound.

An alternative to direct nitration is the palladium-catalyzed cross-coupling reaction of an appropriate aryl halide (e.g., methyl 4-(bromomethyl)-2-methylbenzoate) with a nitromethane (B149229) anion. nih.govorganic-chemistry.org This method, known as nitromethylation, provides a different route to the target compound and involves an organometallic catalytic cycle. nih.govorganic-chemistry.org

Direct experimental observation of transition states for the radical nitration of this specific substrate is not available. However, theoretical calculations on analogous systems, such as toluene (B28343), provide insight. The transition state for the rate-determining hydrogen abstraction step would involve an elongated C-H bond as the hydrogen atom is transferred to the abstracting radical. The geometry would be influenced by the steric bulk of the ortho-methyl and ester groups.

The key intermediate is the 4-(methoxycarbonyl)-3-methylbenzyl radical . Its stability is crucial for the reaction to proceed. The unpaired electron in this radical is delocalized over the benzene (B151609) ring, with significant spin density at the ortho and para positions relative to the benzylic carbon. The electron-withdrawing nature of the methoxycarbonyl group and the electron-donating nature of the 2-methyl group would modulate this spin distribution.

While no specific kinetic isotope effect (KIE) studies have been reported for this compound, such studies are powerful tools for mechanism elucidation. For the proposed radical mechanism, replacing the benzylic hydrogens of the 4-methyl group with deuterium (B1214612) would be expected to produce a significant primary kinetic isotope effect (kH/kD > 1).

This is because the rate-determining step involves the cleavage of a C-H bond. Since a C-D bond is stronger than a C-H bond, the reaction would proceed more slowly with the deuterated substrate. The magnitude of the KIE would provide information about the symmetry of the transition state for the hydrogen abstraction step. Studies on the nitration of benzene and its derivatives have shown that the absence of a KIE is indicative of the rate-determining step being the attack of the nitronium ion, which is characteristic of ring nitration. echemi.comstackexchange.com Conversely, a significant KIE in a benzylic nitration reaction would strongly support a mechanism where C-H bond breaking is rate-limiting.

Theoretical Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comtaylorandfrancis.comwikipedia.org It posits that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comyoutube.com

In the context of the radical nitration of methyl 2-methylbenzoate, the relevant orbitals would be the singly occupied molecular orbital (SOMO) of the benzyl radical intermediate and the orbitals of the nitrating agent (e.g., NO₂•). For the initial hydrogen abstraction step, the analysis would focus on the interaction between the HOMO of the C-H bond and the SOMO of the abstracting radical.

A computational analysis would be necessary to determine the energies and spatial distributions of the HOMO and LUMO for this compound. It is expected that the presence of the electron-withdrawing nitro and methoxycarbonyl groups would lower the energy of both the HOMO and LUMO compared to the parent toluene molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Table 1: Predicted Effects of Substituents on Frontier Orbitals of the Aromatic Ring

Substituent Group Position Electronic Effect Predicted Impact on HOMO Energy Predicted Impact on LUMO Energy
-CH₃ 2 Electron-donating (hyperconjugation) Increase Increase
-COOCH₃ 1 Electron-withdrawing (resonance/inductive) Decrease Decrease

This table is predictive and based on general principles of physical organic chemistry.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govnih.govresearchgate.net While no QSAR models exist specifically for this compound, extensive research has been conducted on the toxicity and reactivity of nitroaromatic compounds. nih.govresearchgate.netresearchgate.net

For a series of related benzylic nitro compounds, a QSAR model could be developed to predict properties such as reactivity in nucleophilic substitution reactions or thermal stability. Key molecular descriptors in such models often include:

Electronic parameters: The energy of the LUMO (E_LUMO) is often correlated with the susceptibility to nucleophilic attack. Hammett constants (σ) for the substituents on the ring would also be critical. nih.gov

Steric parameters: Descriptors like molar refractivity or Taft steric parameters would account for the influence of the ortho-methyl group.

Hydrophobicity parameters: The partition coefficient (logP) is crucial for predicting behavior in biological or multiphase systems.

A hypothetical QSAR equation for reactivity might take the form: log(k) = c₁ * E_LUMO + c₂ * σ_meta + c₃ * S + constant where 'k' is the rate constant, 'E_LUMO' is the LUMO energy, 'σ_meta' is the Hammett constant for the meta-substituent, and 'S' is a steric parameter.

Solvent Effects and Catalytic Influence on Reactions

The choice of solvent can profoundly influence the rate and selectivity of chemical reactions. For the proposed radical nitration, a non-polar solvent would generally be favored to avoid solvation of the radical intermediates, which could hinder their reactivity. Studies on the nitration of toluene have shown that solvent and counterion dynamics play a critical role in determining selectivity, even when no significant energy barrier exists for the reaction. nih.gov

In the case of palladium-catalyzed nitromethylation, the solvent is often nitromethane itself, which acts as both reactant and medium. organic-chemistry.org The choice of catalyst is paramount. The catalyst system typically involves a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos), which is crucial for the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. organic-chemistry.org The presence of a base (e.g., Cs₂CO₃) is required to deprotonate nitromethane, forming the active nucleophile. organic-chemistry.org

For transformations of the final product, such as the reduction of the nitro group or nucleophilic substitution, solvent polarity would be a key factor. A polar, aprotic solvent like DMSO or DMF would typically accelerate SN2 reactions involving the nitromethyl group, as it can solvate the cation while leaving the nucleophile relatively free and reactive.

Future Research Directions and Unexplored Potential

Novel Synthetic Routes for Improved Efficiency and Selectivity

Without established synthetic pathways for Methyl 2-methyl-4-(nitromethyl)benzoate, research in this area would first need to focus on the fundamental development of a viable synthesis. Hypothetically, this could involve the introduction of a nitromethyl group onto a pre-functionalized benzene (B151609) ring. Potential starting materials could include derivatives of toluene (B28343) or benzoic acid. A key challenge would be achieving regioselectivity to place the nitromethyl group at the desired fourth position on the benzene ring, particularly in the presence of the existing methyl and methyl ester groups.

Development of Catalytic Transformations Involving the Nitromethyl Group

The nitromethyl group is a versatile functional group in organic synthesis. Future research could explore catalytic transformations of the hypothetical this compound. For instance, the nitro group could be reduced to an amine, providing a pathway to novel amino acids or heterocyclic compounds. The acidic nature of the protons on the carbon adjacent to the nitro group could be exploited in base-catalyzed C-C bond-forming reactions, such as the Henry reaction.

Applications in Advanced Organic Synthesis beyond Current Scope

The potential applications of this compound in advanced organic synthesis are entirely unexplored. If the compound could be synthesized, its unique combination of functional groups—a nitromethyl, a methyl, and a methyl ester on a benzene ring—could make it a valuable building block. It could potentially serve as a precursor for the synthesis of complex pharmaceutical intermediates or novel materials.

In-depth Computational Studies to Predict New Reactivity

In the absence of experimental data, computational studies would be a crucial first step to understanding the potential of this compound. Density functional theory (DFT) calculations could be employed to predict its electronic structure, stability, and spectroscopic properties. Such studies could also model its reactivity in various chemical transformations, guiding future synthetic efforts and helping to identify potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methyl-4-(nitromethyl)benzoate, and how can reaction conditions be optimized?

  • Methodology : Focus on esterification and nitromethylation strategies. For example, esterify 2-methyl-4-(nitromethyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or HPLC. Optimize nitro group stability by controlling temperature (<100°C) and avoiding prolonged exposure to acidic conditions to prevent decomposition .
  • Key Parameters : Reaction yield, purity (>98% by NMR), and scalability. Use column chromatography for purification, referencing solvent systems like hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group splitting patterns) .
  • IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and nitro (NO₂) stretches at ~1520 and ~1350 cm⁻¹ .
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ using high-resolution MS (HRMS) to distinguish from isomers .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX for refinement. For visualization, employ ORTEP-3 to model thermal ellipsoids and confirm nitro group orientation . Example workflow: Grow crystals via slow evaporation (solvent: DCM/hexane), collect data at 100 K, and refine with SHELXL-2018 .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability challenges in this compound?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to study nitro group resonance effects and steric hindrance from the methyl substituent. Compare predicted vs. experimental bond lengths (e.g., C-NO₂) to assess accuracy . Use ACD/Labs Percepta to predict physicochemical properties (logP, pKa) for solubility optimization .

Q. What strategies mitigate nitro group instability during long-term storage or under catalytic conditions?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. For catalytic applications (e.g., hydrogenation), test Pd/C or Raney Ni under controlled H₂ pressure. Monitor byproducts (e.g., amine derivatives) via GC-MS .

Q. How can contradictory data between crystallographic and spectroscopic results be resolved?

  • Case Study : If NMR suggests a planar nitro group but SXRD shows slight torsion, perform variable-temperature NMR to probe dynamic behavior. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing conformation .

Experimental Design & Data Analysis

Q. What statistical approaches validate purity and reproducibility in synthetic batches?

  • Methodology : Use ANOVA to compare yields across batches. For purity, apply principal component analysis (PCA) to GC-MS datasets, focusing on retention times and peak areas of impurities .

Q. How to design a mechanistic study for nitro group reactivity in this compound?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates in nucleophilic substitution or reduction reactions.
  • In Situ IR : Track nitro group transformations (e.g., reduction to NH₂) under catalytic conditions .

Reference Tools & Databases

  • Structural Refinement : SHELX suite for crystallographic refinement .
  • Spectroscopic Data : NIST Chemistry WebBook for IR and MS reference spectra .
  • Computational Modeling : ACD/Labs Percepta and Gaussian 16 for property prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.